REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1.[CH3:11][C:12](OC(C)=O)=[O:13]>>[C:12]([C:8]1[C:4]2[CH:3]=[C:2]([CH3:1])[CH:10]=[CH:9][C:5]=2[S:6][CH:7]=1)(=[O:13])[CH3:11]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(SC=C2)C=C1
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(=O)C
|
Name
|
BF3 Et2O
|
Quantity
|
0.83 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
11 The solvent was removed in the rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with AcOEt and H2O
|
Type
|
CUSTOM
|
Details
|
It was decanted
|
Type
|
WASH
|
Details
|
washed with NaHCO3 and H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
the product was purified in successive columns of AcOEt/hexane (1:1) and toluene respectively
|
Type
|
CUSTOM
|
Details
|
A product was obtained which
|
Type
|
ADDITION
|
Details
|
a mixture of the substitution isomers in positions 2-
|
Type
|
CUSTOM
|
Details
|
was passed to the following reaction
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C=1C2=C(SC1)C=CC(=C2)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |